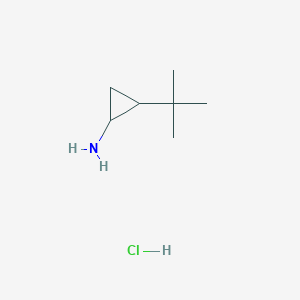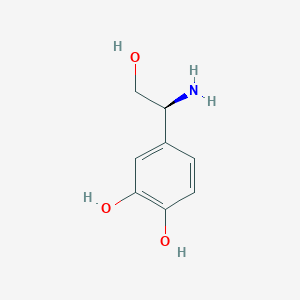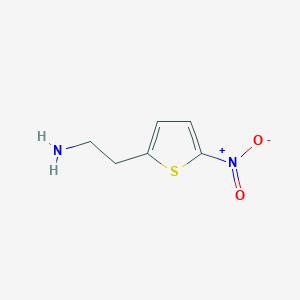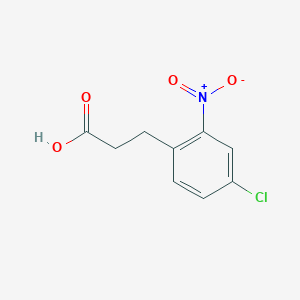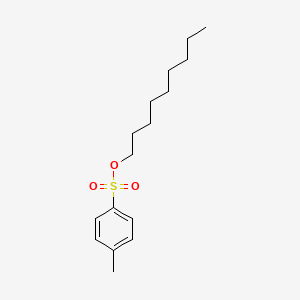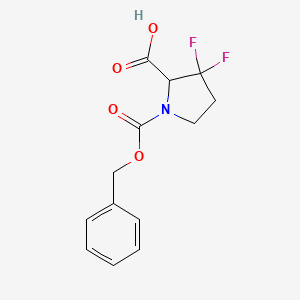
3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine derivatives with difluoromethylating agents under controlled conditions. The phenylmethoxycarbonyl group can be introduced through esterification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The phenylmethoxycarbonyl group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid stands out due to its unique combination of difluoromethyl and phenylmethoxycarbonyl groups attached to a pyrrolidine ring. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H13F2NO4 |
|---|---|
Molecular Weight |
285.24 g/mol |
IUPAC Name |
3,3-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H13F2NO4/c14-13(15)6-7-16(10(13)11(17)18)12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18) |
InChI Key |
TYGAFVLGEJZCPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C1(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


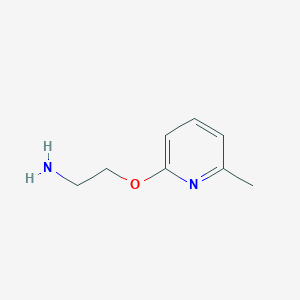
![1-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B13565522.png)

![5-Aminobenzo[b]furan hydrochloride](/img/structure/B13565530.png)
![Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate](/img/structure/B13565537.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid](/img/structure/B13565541.png)
![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
